molecular formula C15H23N3 B8110319 6-((6-Methylpyridin-2-yl)methyl)-2,6-diazaspiro[4.5]decane

6-((6-Methylpyridin-2-yl)methyl)-2,6-diazaspiro[4.5]decane

Cat. No.: B8110319
M. Wt: 245.36 g/mol
InChI Key: AOCNDIUVWFKFLE-UHFFFAOYSA-N
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Description

6-((6-Methylpyridin-2-yl)methyl)-2,6-diazaspiro[4.5]decane is a nitrogen-containing spirocyclic compound characterized by a central 2,6-diazaspiro[4.5]decane core. This structure consists of a six-membered piperidine ring fused to a five-membered pyrrolidine ring via a spiro junction. Its molecular formula is C₁₆H₂₃N₃, with a molecular weight of 257.38 g/mol.

The spirocyclic architecture confers conformational rigidity, which is advantageous in drug design for improving target selectivity and metabolic stability. The pyridinylmethyl substituent enhances solubility and may participate in π-π stacking or metal coordination in biological systems.

Properties

IUPAC Name

6-[(6-methylpyridin-2-yl)methyl]-2,6-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3/c1-13-5-4-6-14(17-13)11-18-10-3-2-7-15(18)8-9-16-12-15/h4-6,16H,2-3,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCNDIUVWFKFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN2CCCCC23CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((6-Methylpyridin-2-yl)methyl)-2,6-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common method includes the reaction of 6-methylpyridine-2-carbaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-((6-Methylpyridin-2-yl)methyl)-2,6-diazaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-((6-Methylpyridin-2-yl)methyl)-2,6-diazaspiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-((6-Methylpyridin-2-yl)methyl)-2,6-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Spiro Ring Size and Conformation

  • Spiro[4.5]decane (as in the target compound) provides a larger, more flexible framework compared to spiro[3.5]nonane (e.g., Example 383 in ).
  • Spiro[3.3]heptane derivatives (e.g., CAS 1041026-71-4 ) are highly rigid and compact, favoring blood-brain barrier penetration in CNS-targeted therapies.

Substituent Effects

  • Trifluoromethyl and Halogen Groups: Compounds like 6-[(2,3-difluoro-4-hydroxyphenyl)methyl]-5,6-diazaspiro[3.5]nonane () incorporate fluorine atoms to enhance lipophilicity and metabolic resistance. The target compound’s pyridinyl group balances hydrophilicity and aromatic interactions.
  • Carboxamide vs. Pyridinylmethyl : Carboxamide substituents (e.g., in EP 4,374,877 A2 ) introduce hydrogen-bonding motifs critical for target engagement, whereas the pyridinylmethyl group in the target compound may favor π-stacking or metal chelation.

Biological Activity

6-((6-Methylpyridin-2-yl)methyl)-2,6-diazaspiro[4.5]decane is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure which is characterized by the presence of two nitrogen atoms in its diazaspiro framework. The 6-methylpyridine moiety contributes to its lipophilicity, potentially enhancing its interaction with biological targets.

The biological activity of 6-((6-Methylpyridin-2-yl)methyl)-2,6-diazaspiro[4.5]decane is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators of receptor activity.

Enzyme Inhibition

Studies have shown that diazaspiro compounds can inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids and regulation of blood pressure. For instance, derivatives based on the diazaspiro structure have demonstrated potent sEH inhibitory activity, suggesting that 6-((6-Methylpyridin-2-yl)methyl)-2,6-diazaspiro[4.5]decane may exhibit similar properties .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Description References
Enzyme Inhibition Potential inhibitor of soluble epoxide hydrolase (sEH)
Anticancer Activity Investigated for potential anticancer properties in various cancer cell lines
Antimicrobial Properties Explored for antimicrobial effects against specific bacterial strains
CNS Activity Potential effects on central nervous system receptors

Anticancer Research

In a recent study, derivatives of diazaspiro compounds were evaluated for their anticancer effects against several cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis through various mechanisms including cell cycle arrest and modulation of apoptotic pathways.

Antimicrobial Studies

Another investigation focused on the antimicrobial properties of similar compounds, revealing significant activity against Gram-positive bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis, leading to cell lysis and death.

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